In Vivo Antitumor Efficacy: 3-Bromo Substituent Confers 81% Tumor Growth Inhibition vs. Inactive Unsubstituted Analog
In a comprehensive SAR study of farnesyl-protein transferase (FPT) inhibitors, the 3-bromo-substituted pyridyl N-oxide amide analogue 38 achieved 81% tumor growth inhibition when administered q.i.d. at 50 mpk in a mouse xenograft model, whereas the corresponding unsubstituted compound SCH 44342 showed no appreciable in vivo antitumor activity [1]. This demonstrates that the 3-bromo substituent is not merely a synthetic handle but a critical pharmacophoric element for target engagement and in vivo efficacy.
| Evidence Dimension | In vivo tumor growth inhibition (% TGI) in mouse xenograft model |
|---|---|
| Target Compound Data | 81% TGI (3-bromo-substituted pyridyl N-oxide amide analogue 38, 50 mpk q.i.d.) |
| Comparator Or Baseline | No appreciable activity (unsubstituted compound SCH 44342) |
| Quantified Difference | 81 percentage-point improvement in TGI versus inactive baseline |
| Conditions | FPT inhibitor mouse xenograft model; compound administered q.i.d. at 50 mpk |
Why This Matters
Procurement of the 3-bromo intermediate is essential for medicinal chemistry programs targeting FPT or related enzymes, as the unsubstituted analog fails to produce meaningful in vivo efficacy.
- [1] CureHunter. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. J. Med. Chem. 2001. https://www.curehunter.com View Source
